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Introduction
The Padac agar plate method is a straightforward and effective chromogenic assay for the

semi-quantitative detection of β-lactamase-producing bacteria. This technique is particularly

valuable in research and drug development for screening bacterial isolates for resistance to β-

lactam antibiotics. The method relies on the chromogenic cephalosporin, Padac (pyridinium-2-

azo-p-dimethylaniline chromophore), which changes color upon hydrolysis by β-lactamase

enzymes.[1]

Principle of the Method
Padac is a purple-colored compound that contains a β-lactam ring, a structure characteristic of

penicillin and cephalosporin antibiotics. Bacteria that produce β-lactamase enzymes can

hydrolyze this ring. This enzymatic cleavage of the β-lactam ring in the Padac molecule results

in a distinct color change from purple to yellow.[1] When incorporated into an agar medium, β-

lactamase-producing bacteria cultured on the plate will be surrounded by a yellow halo,

indicating enzymatic activity. The diameter of this yellow zone has been shown to correlate with

the amount of periplasmic β-lactamase activity, allowing for a semi-quantitative assessment of

enzyme production.[1]

Applications
Screening for β-lactamase production: Rapidly identify bacterial strains that produce β-

lactamase enzymes, conferring resistance to β-lactam antibiotics.
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Semi-quantitative analysis of β-lactamase activity: The size of the hydrolysis zone can be

used to estimate the level of enzyme production.[1]

Inhibitor screening: The assay can be adapted to screen for β-lactamase inhibitors by

incorporating a test compound into the agar and observing the reduction or absence of the

yellow halo. The addition of known inhibitors like clavulanic acid can help in the

characterization of different types of β-lactamases.[1]

Advantages and Limitations
Advantages:

Visual and easy to interpret: The color change provides a clear and direct indication of β-

lactamase activity.

Semi-quantitative: Offers an estimation of the level of enzyme production based on the zone

of hydrolysis.[1]

Versatile: Can be used to screen a variety of bacterial species and for inhibitor profiling.

Limitations:

Not a definitive quantitative method: While it provides a semi-quantitative estimation, it is not

as precise as spectrophotometric or other quantitative enzyme assays.

Influence of growth conditions: The rate of bacterial growth and enzyme diffusion can affect

the size of the hydrolysis zone.

Data Presentation
The following tables summarize the performance of the Padac agar method in comparison to

other β-lactamase detection methods and its application in inhibitor studies.

Table 1: Comparison of Padac with Nitrocefin for β-Lactamase Detection in Anaerobic Bacteria
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Method
Percentage of Agreement with Nitrocefin
Test

Cefinase 100%

Padac 96%

Slide Iodometric 78%

Beta Lactam 72%

Data sourced from a study evaluating four methods for detecting β-lactamase activity in 50

anaerobic bacterial isolates, including species of Bacteroides, Fusobacterium, and Clostridium.

[2]

Table 2: Inhibition of Zone Formation on Padac Plates by Clavulanic Acid (2 µg/ml)

Bacterial Species Percentage of Isolates Showing Inhibition

Escherichia coli 41 - 58%

Serratia marcescens 41 - 58%

Pseudomonas aeruginosa 41 - 58%

Klebsiella pneumoniae 100%

Klebsiella oxytoca 100%

Proteus vulgaris 100%

This table demonstrates the utility of incorporating a β-lactamase inhibitor to differentiate

between bacterial strains.[1]

Experimental Protocols
Protocol 1: Preparation of Padac Agar Plates
This protocol describes the preparation of Mueller-Hinton agar plates supplemented with

Padac.
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Materials:

Mueller-Hinton agar powder

Distilled water

Padac (pyridinium-2-azo-p-dimethylaniline chromophore)

Autoclave

Sterile petri dishes (100 mm)

Sterile flasks

Magnetic stirrer and stir bar

Water bath (50°C)

Procedure:

Prepare Mueller-Hinton Agar:

Suspend 38 g of Mueller-Hinton agar powder in 1 liter of distilled water in a sterile flask.[3]

[4][5]

Heat with frequent agitation and boil for 1 minute to ensure the medium is completely

dissolved.[4][5]

Autoclave the Mueller-Hinton agar at 121°C for 15 minutes.[3][4][5]

Cool the Agar:

After autoclaving, place the flask of sterilized agar in a 50°C water bath to cool. Allow the

medium to cool to approximately 45-50°C.

Prepare Padac Solution:

Prepare a stock solution of Padac. The solvent will depend on the manufacturer's

instructions (often a small amount of DMSO followed by sterile distilled water).
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Add Padac to Agar:

Once the Mueller-Hinton agar has cooled to 45-50°C, aseptically add the Padac stock

solution to achieve a final concentration of 50 µM.[1]

Gently swirl the flask to ensure even distribution of the Padac without introducing air

bubbles.

Pour the Plates:

Pour approximately 20-25 ml of the Padac agar into each sterile 100 mm petri dish.

Allow the plates to solidify at room temperature on a level surface.

Storage:

Once solidified, the plates can be stored in a sealed bag at 2-8°C, protected from light,

until use.

Protocol 2: Bacterial Screening using Padac Agar Plates
This protocol outlines the procedure for screening bacterial isolates for β-lactamase production.

Materials:

Prepared Padac agar plates

Bacterial cultures for testing

Sterile inoculating loops or swabs

Incubator (37°C)

Procedure:

Inoculation:

Using a sterile inoculating loop or swab, pick a well-isolated colony of the bacterial strain

to be tested.
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Streak the colony onto a section of the Padac agar plate. Multiple isolates can be tested

on a single plate by dividing the plate into sections.

Incubation:

Incubate the inoculated plates at 37°C for 18-24 hours.[1]

Observation and Interpretation:

After incubation, examine the plates for the presence of a yellow zone around the bacterial

growth.

Positive Result: The presence of a distinct yellow halo around the bacterial growth

indicates the production of β-lactamase.

Negative Result: The absence of a yellow zone, with the agar remaining purple around the

bacterial growth, indicates the absence of β-lactamase activity.

Semi-quantitative Assessment: Measure the diameter of the yellow zone. A larger

diameter is indicative of higher β-lactamase activity.[1]

Visualizations

Padac Hydrolysis by β-Lactamase
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Caption: Enzymatic hydrolysis of Padac by β-lactamase.
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Caption: Experimental workflow for Padac agar plate screening.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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